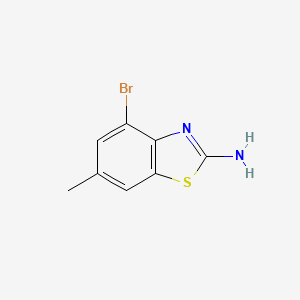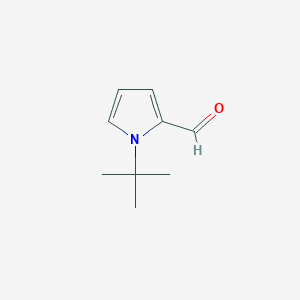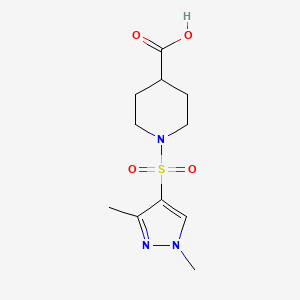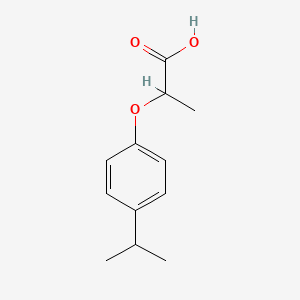
4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Overview
Description
4-Bromo-6-methyl-1,3-benzothiazol-2-amine (BMT) is a heterocyclic compound that has been used in a variety of scientific research applications. BMT has a wide range of biochemical and physiological effects, and is useful for a variety of laboratory experiments.
Scientific Research Applications
1. Fluorescent and Colorimetric pH Probes
4-Bromo-6-methyl-1,3-benzothiazol-2-amine derivatives have been used in the synthesis of fluorescent and colorimetric pH probes. A study by Diana et al. (2020) developed a water-soluble probe that changes color and fluorescence at neutral pH, useful for intracellular pH imaging and demonstrating high stability and selectivity (Diana, Caruso, Tuzi, & Panunzi, 2020).
2. Antibacterial and Antifungal Activities
Compounds derived from this compound have shown potential in antibacterial and antifungal applications. For instance, Chaitanya et al. (2010) synthesized derivatives that exhibited significant activities against various bacterial and fungal strains (Chaitanya, Nagendrappa, & Vaidya, 2010).
3. CNS Depressants and Muscle Relaxants
Shyam and Tiwari (1977) reported that certain derivatives of this compound act as central nervous system depressants, muscle relaxants, and have anticonvulsant properties (Shyam & Tiwari, 1977).
4. Corrosion Inhibition
These derivatives are also explored for their corrosion inhibition properties. Nayak and Bhat (2023) explored benzothiazole derivatives as inhibitors against mild steel in acidic conditions, showing a high inhibition efficiency (Nayak & Bhat, 2023).
5. Anticancer Activity
The derivatives of this compound have been investigated for their anticancer properties. Waghmare et al. (2013) synthesized compounds that exhibited notable in-vitro anticancer activity against various cancer lines (Waghmare, Chidrawar, Bhosale, Shendarkar, & Kuberkar, 2013).
6. Electronic Properties and Corrosion Inhibition
Behzadi and Forghani (2017) investigated the correlation between the electronic properties of benzothiazole derivatives and their corrosion inhibitive performance, highlighting the importance of nuclear independent chemical shift as a descriptor (Behzadi & Forghani, 2017).
Safety and Hazards
Future Directions
Benzothiazoles, including 4-Bromo-6-methyl-1,3-benzothiazol-2-amine, have been extensively studied due to their broad spectrum of biological activities . They are found in compounds involved in research aimed at evaluating new products that possess interesting biological activities like antifungal, antitubercular, antimicrobial, anti-diabetic, antimalarial, anticonvulsant, anticancer, analgesic, and anti-inflammatory activities . This suggests that this compound may have potential applications in medicinal chemistry.
properties
IUPAC Name |
4-bromo-6-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKFYZMSNJCLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390974 | |
| Record name | 4-Bromo-6-methyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76996-16-2 | |
| Record name | 4-Bromo-6-methyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274662.png)


![4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid](/img/structure/B1274668.png)


![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1274679.png)

![3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid](/img/structure/B1274683.png)

![2-Bromo-1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone](/img/structure/B1274697.png)
